molecular formula C13H8O5 B189810 Subelliptenone G CAS No. 162473-22-5

Subelliptenone G

Cat. No. B189810
M. Wt: 244.2 g/mol
InChI Key: HFSVZCUBASBXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subelliptenone G is a simple oxygenated xanthone that can be isolated from the root bark of Garcinia subelliptica . It is also found in the herbs of Garcinia hanburyi Hook.f .


Molecular Structure Analysis

The molecular structure of Subelliptenone G is represented by the formula C13H8O5 . Its molecular weight is 244.20 . The SMILES representation is O=C1C2=C (OC3=C1C=CC=C3O)C (O)=CC=C2O .


Physical And Chemical Properties Analysis

Subelliptenone G is a yellow powder . Its molecular weight is 244.20 and its formula is C13H8O5 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidant Research

  • Summary of Application : Subelliptenone G has been studied for its antioxidant activities. It is one of the 16 natural xanthones that were studied using the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•) trapping model .
  • Methods of Application : The specific experimental procedures for this application are not detailed in the source. However, the PTIO• trapping model is a common method used to study antioxidant activities. This involves observing the reaction of the PTIO• radical with the compound of interest (in this case, Subelliptenone G) in an aqueous solution .
  • Results or Outcomes : The source does not provide specific results or outcomes for Subelliptenone G. However, the study was aimed at understanding the antioxidant activities of natural xanthones, which suggests that Subelliptenone G may have potential antioxidant properties .

Natural Products Research

  • Summary of Application : Subelliptenone G is a simple oxygenated xanthone that can be isolated from the root bark of Garcinia subelliptica . It is studied as a natural product for its potential applications.
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source. However, the extraction of Subelliptenone G from the root bark of Garcinia subelliptica is a common procedure in natural products research .
  • Results or Outcomes : The source does not provide specific results or outcomes for Subelliptenone G. However, the study of its structure and properties as a natural product suggests potential applications in various fields .

Safety And Hazards

The safety data sheet for Subelliptenone G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to handle the compound with appropriate personal protective equipment .

properties

IUPAC Name

1,4,5-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSVZCUBASBXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Subelliptenone G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Iinuma, H Tosa, T Tanaka, F Asai, R Shimano - Phytochemistry, 1995 - Elsevier
… Compound 3, subelliptenone G, was a xanthone reacting positively to FeCl a and Gibbs tests. The [M] ÷ at m/z 244.0384 in the HR EIMS corresponds to C13HaOs. The ~H NMR …
Number of citations: 49 www.sciencedirect.com
M IINUMA, H TOSA, T ITO, T TANAKA… - Chemical and …, 1996 - jstage.jst.go.jp
… to those of 1,4,5— trihydroxyxanthone (subelliptenone G),’” and the chemical shift of the … data with those of an authentic sample, subelliptenone G,” the spectral data based on the …
Number of citations: 40 www.jstage.jst.go.jp
L Wang, ZL Li, H Hua, X Liu - China Journal of Chinese …, 2008 - pesquisa.bvsalud.org
OBJECTIVE To study the chemical constituents of the barks of Garcinia tetralata. METHOD Compounds were isolated and purified repeatedly by silica gel and ODS column …
Number of citations: 7 pesquisa.bvsalud.org
X Li, B Chen, X Zhao, D Chen - Molecules, 2018 - mdpi.com
This study used the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•) trapping model to study the antioxidant activities of 16 natural xanthones in aqueous solution, …
Number of citations: 14 www.mdpi.com
CN Nguyen, BTD Trinh, TB Tran, LTT Nguyen… - Bioorganic & Medicinal …, 2017 - Elsevier
An ethyl acetate extract the bark of Garcinia xanthochymus exhibited strong inhibition towards α-glucosidase and PTP1B with IC 50 values of 0.3 ± 0.1 μg/mL and 2.3 ± 0.4 μg/mL, …
Number of citations: 32 www.sciencedirect.com
S RIswAN - jlc.jst.go.jp
… similar to those of 1,4,5trihydroxyxanthone (subelliptenone G),'” and the chemical shift of the … data with those of an authentic sample, subelliptenone G,” the spectral data based on the …
Number of citations: 0 jlc.jst.go.jp
X Li - ChemistrySelect, 2018 - Wiley Online Library
… The role of the hydroquinone group in increasing antioxidant capacity was further verified by comparison of hydroquinone subelliptenone G (12) with 1,5-dihydroxyxanthone (24), after …
X Li, Q Jiang, B Chen, X Luo, D Chen - ChemistryOpen, 2018 - Wiley Online Library
… Similarly, the TEAC value of subelliptenone G (8, TEAC=0.5841) was found to be 30.3 times higher (0.5841/0.0193) than that of its analogue 1,5-dihydroxyxanthone (17, TEAC=0.0193). …
NKNC Hassan, M Taher, D Susanti - Biomedicine & Pharmacotherapy, 2018 - Elsevier
The purpose of this study was to determine the phytochemical constituents and pharmacological properties of Garcinia xanthochymus which is commonly known as gamboge, yellow …
Number of citations: 39 www.sciencedirect.com
Z Salman, J Yu-Qing, L Bin, P Cai-Yun, CM Iqbal… - Digital Chinese …, 2019 - Elsevier
Plants have so much to offer as far as the discovery of new bioactive molecules is concerned. Among the several classes of phytochemicals, xanthones offer greater structural diversity …
Number of citations: 18 www.sciencedirect.com

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